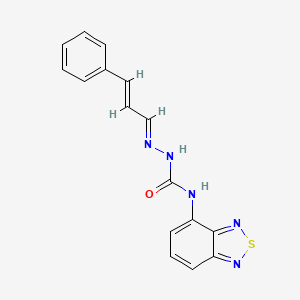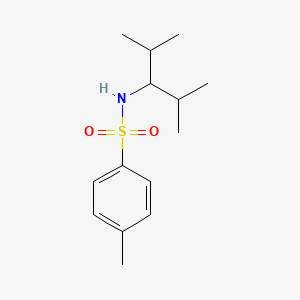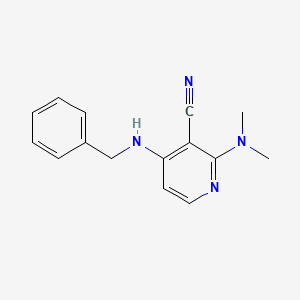
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent psychedelic substance that is known to produce profound alterations in perception, mood, and thought processes. In recent years, there has been growing interest in 2C-H-NBOMe due to its potential therapeutic applications in treating various mental health conditions.
Wirkmechanismus
The exact mechanism of action of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to work by binding to and activating serotonin receptors in the brain. Specifically, it is believed to act as a partial agonist at the 5-HT2A receptor, leading to alterations in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine are complex and multifaceted. Studies have shown that it can produce profound alterations in perception, mood, and thought processes, as well as changes in heart rate, blood pressure, and body temperature. It may also have neuroprotective effects and promote neurogenesis in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine for lab experiments is its potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its potential for abuse and toxicity also pose significant limitations, and caution must be taken when handling and administering the compound.
Zukünftige Richtungen
There are many potential future directions for research on (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine, including further exploration of its therapeutic applications in treating mental health conditions such as depression, anxiety, and addiction. Additionally, studies could focus on elucidating the precise mechanisms of action of the compound and identifying potential side effects and toxicity risks. Finally, research could also explore the development of novel analogues and derivatives of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine with improved therapeutic properties and reduced toxicity.
Synthesemethoden
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine can be synthesized using a variety of methods, including the reduction of 2C-H to (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2C-H with 1-(naphthylmethyl)amine in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine has garnered significant interest in the scientific community due to its potential therapeutic applications. Studies have shown that it has promising anti-depressant and anti-anxiety effects, and may also have potential in treating addiction and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-17-10-16(11-18(12-17)22-2)20-13-15-8-5-7-14-6-3-4-9-19(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCYMLFEPRJHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(naphthalen-1-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)

![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
